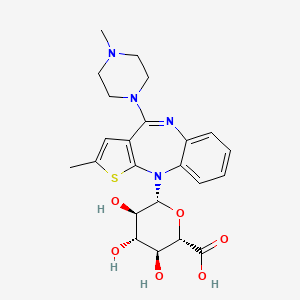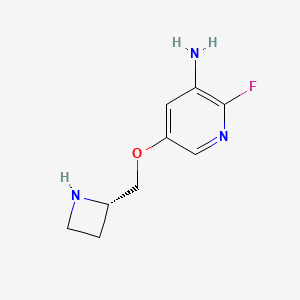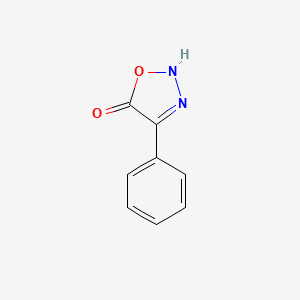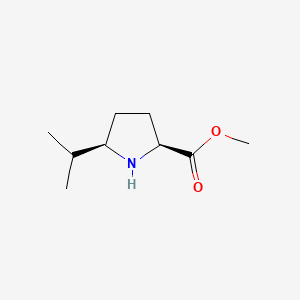
Olanzapine 10-N-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olanzapine 10-N-glucuronide is a metabolite of the antipsychotic drug olanzapine. It is formed through the process of glucuronidation, where a glucuronic acid moiety is attached to the nitrogen atom at the 10th position of the olanzapine molecule. This metabolite is unique to humans and is not commonly found in other species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olanzapine 10-N-glucuronide involves the glucuronidation of olanzapine. This process can be carried out using human liver microsomes or hepatocytes, which contain the necessary enzymes for glucuronidation. The reaction typically involves incubating olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) and the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) at physiological pH and temperature .
Industrial Production Methods
the production of olanzapine itself involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in an alcoholic solvent .
Chemical Reactions Analysis
Types of Reactions
Olanzapine 10-N-glucuronide primarily undergoes hydrolysis reactions. It is resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions .
Common Reagents and Conditions
The hydrolysis of this compound can be achieved using strong acids such as hydrochloric acid or sulfuric acid under controlled conditions. The reaction typically involves heating the compound in an acidic solution .
Major Products
The major product formed from the hydrolysis of this compound is olanzapine itself, along with glucuronic acid .
Scientific Research Applications
Olanzapine 10-N-glucuronide has several scientific research applications:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of olanzapine in humans.
Drug Interaction Studies: Research on this compound helps in understanding potential drug interactions, especially with drugs that inhibit or induce glucuronidation enzymes.
Toxicology Studies: The metabolite is used in toxicology studies to assess the safety and potential toxic effects of olanzapine and its metabolites.
Mechanism of Action
Olanzapine 10-N-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite formed from olanzapine, which exerts its effects by antagonizing multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine H1 receptors, and muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Olanzapine 4-N-glucuronide: Another glucuronide metabolite of olanzapine, formed at the 4th position.
N-desmethylolanzapine: A demethylated metabolite of olanzapine.
Olanzapine N-oxide: An oxidized metabolite of olanzapine.
Uniqueness
Olanzapine 10-N-glucuronide is unique due to its specific formation at the 10th position of the olanzapine molecule, which is not commonly observed in other species. This specificity makes it a valuable marker for studying human metabolism and pharmacokinetics .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKTHIOQWRUNL-ZFORQUDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)C5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186792-80-3 |
Source


|
| Record name | Olanzapine 10-N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186792803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLANZAPINE 10-N-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A432W914YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)
![7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B575736.png)
![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)
![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)
![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)

![Carbamic acid, [3-(aminooxy)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
![2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene](/img/structure/B575751.png)
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)

